Lead pyrophosphate

Description

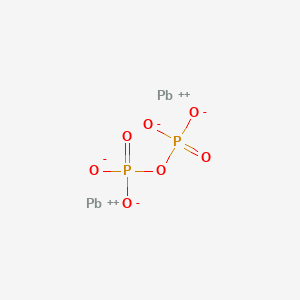

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Pb/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZXKKXSZAMHFU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Pb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889607 | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-66-2 | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, lead(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilead pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Crystallographic Investigations of Lead Pyrophosphate Phases

Diffraction-Based Structural Analysis of Lead Pyrophosphate

Diffraction techniques are fundamental in determining the atomic arrangement within crystalline materials. For this compound, X-ray and electron diffraction have provided invaluable data on its crystal lattice.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful tool for the precise determination of crystal structures. Studies on this compound have revealed its existence in multiple polymorphic forms. One significant finding is that Pb₂P₂O₇ is isotypic with lead diarsenate (Pb₂As₂O₇) and crystallizes in the triclinic K₂Cr₂O₇ structure type. mdpi.com This structure is common for many M₂X₂O₇ phases where M is a large divalent cation and X is either arsenic or phosphorus. mdpi.com The asymmetric unit of this triclinic this compound contains four Pb, four As (in the arsenate analogue), and 14 O sites. mdpi.com

In the context of growing single crystals for diffraction studies, this compound flux has been utilized. For instance, single crystals of beryllium gallate (BeGa₂O₄) were successfully grown using a this compound flux by slow cooling. iucr.org Similarly, single crystals of the double phosphate (B84403) Na₂PbP₂O₇ have been prepared by melting using a phosphate flux. capes.gov.br This compound was found to have a triclinic symmetry with the space group P1. capes.gov.br

Table 1: Crystallographic Data for this compound and Related Compounds from Single-Crystal X-ray Diffraction

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Pb₂P₂O₇ | Triclinic | P1 | 6.9 | - | 12.75 | - | - | - | ias.ac.in |

| Pb₂As₂O₇ | Triclinic | Not Specified | 6.86(2) | 7.13(2) | 12.93(3) | 80.99(10) | 88.90(12) | 89.48(12) | mdpi.com |

| Na₂PbP₂O₇ | Triclinic | P1 | 5.533(4) | 6.942(4) | 9.440(4) | 105.58(2) | 97.03(4) | 108.32(4) | capes.gov.br |

| Na₇Ni₃Fe(P₂O₇)₄ | Triclinic | P1 | 6.3677(2) | 9.3316(4) | 10.8478(4) | 65.191(1) | 80.533(1) | 73.042(1) | mdpi.com |

Powder X-ray Diffraction and Rietveld Refinement for this compound Systems

Powder X-ray diffraction (PXRD) is a versatile technique for phase identification and structural analysis of polycrystalline materials. The formation of single-phase this compound has been consistently confirmed using PXRD, with diffraction patterns matching well with literature data (ASTM Cards). ias.ac.inresearchgate.net The technique has also been instrumental in studying the crystallization of this compound glass, which occurs at 710 K. ias.ac.in

Rietveld refinement is a powerful method used to refine a theoretical line profile from a crystal structure model until it matches the measured powder diffraction pattern. wikipedia.orgmalvernpanalytical.com This technique allows for the refinement of various parameters, including lattice parameters, atomic positions, and phase fractions. wikipedia.orgmalvernpanalytical.comprofex-xrd.org For complex systems, such as the (Sb₀.₅₀Fe₀.₅₀)P₂O₇ pyrophosphate, Rietveld refinement of PXRD data was crucial in determining its crystal structure, revealing it to be isotypic with β-SbP₂O₇. cambridge.org Similarly, for the Na₇Ni₃Fe(P₂O₇)₄ pyrophosphate, Rietveld refinement of the XRD pattern was performed to assess the purity of the polycrystalline form, using the structural parameters from a single-crystal study as the initial model. mdpi.com

The synthesis of this compound under simulated drinking water conditions was confirmed by PXRD analysis after 13 days of aging, demonstrating its formation without the need for elevated temperatures. researchgate.net

Electron Diffraction Patterns and Microscopic Structural Insights

Electron diffraction provides crystallographic information from very small volumes of material, making it ideal for studying micro- and nanocrystalline phases. Selected area electron diffraction (SAED) of crystallized this compound has been used to determine lattice parameters, which were found to be in good agreement with single-crystal X-ray work (a ≈ 6.9 Å, c ≈ 12.75 Å). ias.ac.in

Electron diffraction patterns of this compound have also revealed important microscopic structural features. For instance, patterns obtained from the (010) orientation have shown streaking and pairs of diffraction spots, suggesting the presence of twinning. ias.ac.inresearchgate.net Furthermore, energy-filtered electron diffraction (EFED) studies on ion-irradiated this compound single crystals have shown a significant reduction in the intensity of the first sharp diffraction peak, indicating a change in the medium-range order. mit.edu

Microscopic Characterization of this compound Morphology and Microstructure

Microscopic techniques are essential for visualizing the morphology, microstructure, and defects within materials. For this compound, electron microscopy has provided detailed insights.

Scanning Electron Microscopy (SEM) of this compound

Scanning electron microscopy (SEM) is widely used to examine the surface topography and morphology of materials. semlab.commetengr.com In the study of pyrophosphates, SEM has been employed to analyze the morphology of powder samples. For example, the morphology of Na₇Ni₃Fe(P₂O₇)₄ powder was examined using SEM. mdpi.com Similarly, the formation of this compound solids in water was analyzed using SEM in conjunction with X-ray energy dispersive spectroscopy (EDS) to determine the elemental composition of the aged solids. researchgate.net

Advanced Electron Microscopy for Lattice and Defect Analysis

Advanced electron microscopy techniques, such as high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM), offer atomic-level resolution for imaging crystal lattices and defects. mdpi.comoaepublish.com

High-resolution electron micrographs of crystalline this compound have provided direct visualization of its lattice. ias.ac.in These images have also revealed the presence of twinning, showing variations in the widths of layers, which corroborates the findings from electron diffraction. ias.ac.inresearchgate.net In studies of ion-irradiated this compound, cross-section HRTEM revealed a sharp interface, almost on the atomic scale, between the amorphized layer and the pristine crystalline material. mit.edu

In situ electron microscopy of vanadyl pyrophosphate catalysts has shown evidence of surface structure modifications and the formation of extended defects under reaction conditions. researchgate.netresearchgate.net While not directly on this compound, these studies highlight the power of advanced electron microscopy to investigate defect mechanisms in related pyrophosphate materials. researchgate.netresearchgate.net The development of aberration-corrected STEM has further pushed the boundaries of spatial resolution, allowing for the direct imaging of atomic arrangements and defect cores with high precision. mdpi.comoaepublish.com

Crystal System and Space Group Determination for this compound Polymorphs

This compound, with the chemical formula Pb₂P₂O₇, is known to exhibit polymorphism, existing in different crystalline forms depending on the temperature. The two primary polymorphs are the low-temperature α-phase and the high-temperature β-phase.

Crystallographic studies have identified that the α-Pb₂P₂O₇ polymorph crystallizes in the monoclinic system. Its structure is assigned to the space group P2₁/c. In contrast, the high-temperature β-polymorph belongs to the orthorhombic crystal system.

Another related compound, the mixed diphosphate (B83284) CdPbP₂O₇, has been found to crystallize in the triclinic space group P1. capes.gov.br Additionally, a lead diarsenate, Pb₂As₂O₇, which is isostructural with Pb₂P₂O₇, crystallizes in the triclinic K₂Cr₂O₇ structure type. mdpi.com The double phosphate Na₂PbP₂O₇ also exhibits a triclinic symmetry, with the space group P1. capes.gov.br

The determination of these crystal systems and space groups is fundamental to understanding the precise three-dimensional arrangement of atoms within these complex phosphate materials.

Polyhedral Linkage and Three-Dimensional Framework Analysis in this compound Structures

The crystal structures of this compound and its related compounds are characterized by intricate three-dimensional frameworks constructed from the linkage of lead-oxygen (PbOₓ) polyhedra and pyrophosphate (P₂O₇) groups. The pyrophosphate group itself consists of two PO₄ tetrahedra sharing a corner oxygen atom.

A specific example of this complex framework is found in the mixed-anion phosphate Pb₂Cd₃(PO₄)₂(P₂O₇), which features a three-dimensional structure composed of isolated PO₄ tetrahedra, P₂O₇ dimers, CdO₆ octahedra, and PbO₅ polyhedra. tku.edu.tw Similarly, the structure of Na₂PbP₂O₇ is built from corner-shared structural units of [Pb₂P₄O₁₄]⁴⁻, which form ribbons. capes.gov.br These units arise from the association of corner-sharing PbO₅ polyhedra and P₂O₇ pyrophosphate groups. capes.gov.br

In the case of α-Ba₂P₂O₇, which provides a comparative model, the linkage of BaO₉ polyhedra creates large channels where the P₂O₇ diphosphate groups are located. researchgate.net This illustrates a common structural motif where the larger cations and their coordination polyhedra form a framework that accommodates the pyrophosphate anions.

Structural Disproportionation of Pyrophosphate Anions within Lead-Containing Condensed Phases

The phenomenon of structural disproportionation of pyrophosphate anions (P₂O₇)⁴⁻ can occur in lead-containing condensed phases, particularly in glassy states. This process involves the conversion of pyrophosphate ions into a variety of other phosphate anionic species. ias.ac.inresearchgate.net This disproportionation is a key factor in the ready vitrification (glass formation) of pyrophosphates. ias.ac.in

When this compound is melted and rapidly cooled to form a glass, the P₂O₇⁴⁻ ions can reorganize into different anionic structures, including orthophosphate (PO₄)³⁻ and longer polyphosphate chains. ias.ac.inmst.edu High-performance liquid chromatography (HPLC) studies on this compound glass have confirmed the presence of multiple anionic species, supporting the structural disproportionation model. ias.ac.in

This disproportionation is not limited to glassy phases. The crystalline compound Pb₂Cd₃(PO₄)₂(P₂O₇) serves as a concrete example of a lead-containing condensed phase where both orthophosphate (PO₄) and pyrophosphate (P₂O₇) groups coexist within the same structure. tku.edu.tw The presence of these two distinct phosphate anions within a single, ordered crystal lattice is a clear manifestation of structural disproportionation at the atomic level.

Lattice Parameter Analysis and Isostructural Relationships of this compound Compounds

The lattice parameters, which define the dimensions of the unit cell, are crucial for the detailed characterization of crystalline materials. For this compound polymorphs and related compounds, these have been determined through X-ray diffraction.

The mixed diphosphate CdPbP₂O₇ crystallizes in the triclinic space group P1. capes.gov.br The compound Pb₂As₂O₇ is reported to be isostructural with Pb₂P₂O₇ and crystallizes in the triclinic K₂Cr₂O₇ structure type. mdpi.com The unit cell parameters for Pb₂As₂O₇ were previously reported from powder diffraction data as a = 6.86(2) Å, b = 7.13(2) Å, c = 12.93(3) Å, α = 99.01(10)°, β = 91.10(12)°, and γ = 89.48(12)°. mdpi.com

Many pyrophosphates with large divalent cations, such as lead, adopt the dichromate-type structure. capes.gov.brresearchgate.net This structural similarity leads to isostructural relationships, where different compounds have the same crystal structure framework. For example, many M₂P₂O₇ phases (where M is a large divalent cation) are isostructural. mdpi.com

The double phosphate Na₂PbP₂O₇ crystallizes in the triclinic system (space group P1) with the following lattice parameters: a = 5.533(4) Å, b = 6.942(4) Å, c = 9.440(4) Å, α = 105.58(2)°, β = 97.03(4)°, and γ = 108.32(4)°. capes.gov.br

A summary of selected lattice parameters is provided in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Na₂PbP₂O₇ | Triclinic | P1 | 5.533(4) | 6.942(4) | 9.440(4) | 105.58(2) | 97.03(4) | 108.32(4) |

| Pb₂As₂O₇ | Triclinic | P1 | 6.86(2) | 7.13(2) | 12.93(3) | 99.01(10) | 91.10(12) | 89.48(12) |

Sophisticated Spectroscopic Characterization of Lead Pyrophosphate Materials

Vibrational Spectroscopy of Lead Pyrophosphate

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the local structure and bonding environments within this compound materials.

FTIR spectroscopy is instrumental in identifying the functional groups and characterizing the covalent bonds within a material by measuring the absorption of infrared radiation. intertek.com In this compound and its derivatives, FTIR spectra reveal the characteristic vibrations of the pyrophosphate (P₂O₇)⁴⁻ anion.

The analysis of this compound glasses often shows dominant spectral bands corresponding to the (P₂O₇)⁴⁻ units. For instance, in lead phosphate (B84403) glasses, prominent bands around 710 cm⁻¹ and 1166 cm⁻¹ are attributed to Q¹ structural units, indicating that pyrophosphate species are a major component of the glass structure. researchgate.net The vibrations of these pyrophosphate moieties can be understood by considering the P–O and P–O–P bonds. mdpi.com In general, the FTIR spectra of metal pyrophosphates show similar peak positions because the primary vibrating species is the P₂O₇ anion. uu.nl

In more complex systems, such as the mixed iron-lead phosphate FePb₂(P₂O₇)(PO₄), FTIR spectroscopy, in conjunction with Raman and XRD, confirms the presence of distinct PO₄ and P₂O₇ groups. jmaterenvironsci.com The infrared spectrum of Na₇Ni₃Fe(P₂O₇)₄, for example, displays bands at 1154 cm⁻¹ and 1094 cm⁻¹ assigned to the asymmetric stretching vibrations (νas) of the P–O bonds in the PO₃ groups, while the band at 1034 cm⁻¹ corresponds to the symmetric stretching vibrations (νs). mdpi.com

The following table summarizes typical FTIR band assignments for pyrophosphate groups found in various metal phosphate systems.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1166, 710 | Q¹ structural units in lead phosphate glass | researchgate.net |

| 1154, 1094 | Asymmetric P–O stretching (νas) in PO₃ groups | mdpi.com |

| 1034 | Symmetric P–O stretching (νs) in PO₃ groups | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides complementary information to FTIR, offering detailed insights into the structure and vibrations of the pyrophosphate group. mdpi.com This technique is particularly sensitive to the symmetry of molecular vibrations. mdpi.com

Studies on (PbO)ₓ(P₂O₅)₍₁₋ₓ₎ glasses have utilized Raman spectroscopy to determine the distribution of various phosphate groups, including pyrophosphate ((P₂O₇)⁴⁻), revealing a significant disproportionation reaction near the pyrophosphate composition. capes.gov.br In niobium lead-pyrophosphate glasses, Raman analysis, combined with other techniques, has been used to characterize the material as a substrate for surface-enhanced Raman scattering (SERS). unesp.br

The Raman spectra of Na₂O-(1-x)PbO-xCuO-P₂O₅ glass systems show that the substitution of Pb²⁺ by Cu²⁺ ions leads to significant modifications in the structure of the (P₂O₇)⁴⁻ units. Similarly, in the mixed pyrophosphate Na₇Ni₃Fe(P₂O₇)₄, Raman spectroscopy confirms the presence of P₂O₇ dimers. mdpi.com The assignments for the Raman bands in this compound are consistent with those reported for other pyrophosphates. mdpi.com For example, strong bands between 1217 and 1090 cm⁻¹ are attributed to P–O asymmetric stretching vibrations, while bands from 1090 to 1008 cm⁻¹ are assigned to symmetric P–O stretching. mdpi.com The asymmetric and symmetric stretching vibrations of the P–O–P bridges are also identified. mdpi.com

Evidence from Raman spectra suggests that cubic MP₂O₇ pyrophosphates, including those of lead, can be categorized into two groups based on their lattice parameters and spectral intensity features. cdnsciencepub.com Furthermore, these studies have found no support for a linear P–O–P arrangement in these compounds. cdnsciencepub.com

A summary of Raman band assignments for pyrophosphate groups is provided in the table below.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

| 1217 - 1090 | P–O asymmetric stretching (νas) in PO₃ groups | mdpi.com |

| 1090 - 1008 | P–O symmetric stretching (νs) in PO₃ groups | mdpi.com |

| 1008 - 893 | Asymmetric stretching (νas) of P–O–P bridges | mdpi.com |

| 755 | Symmetric stretching (νs) of P–O–P bridges | mdpi.com |

| 638 - 600 | Asymmetric bending (δas) of O–P–O | mdpi.com |

| 568 - 373 | Symmetric bending (δs) of O–P–O | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including UV-Vis absorption, photoluminescence, and thermoluminescence, are crucial for understanding the electronic structure and optical properties of this compound materials, especially when doped with optically active ions.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light as electrons are promoted from ground to excited states, providing information about electronic transitions. rsc.orgazooptics.com In lead phosphate glasses, a strong and broad ultraviolet absorption is typically observed, which is attributed to the combined absorption of trace iron impurities and Pb²⁺ ions. researchgate.net The energy range for UV-Vis spectroscopy generally spans from about 190 nm to 800 nm. azooptics.comdrawellanalytical.com

When doped with transition metals, lead phosphate glasses exhibit characteristic absorption bands in the UV and/or visible regions corresponding to the specific dopant ion, in addition to the absorption from the base glass. researchgate.net The absorption of light in UV-Vis spectroscopy is due to the excitation of electrons within molecules, leading to transitions between different molecular orbitals. drawellanalytical.com

Photoluminescence (PL) spectroscopy investigates the light emitted from a material after it has absorbed photons. This technique is particularly relevant for studying this compound doped with rare-earth or other luminescent ions.

For instance, Er³⁺-doped this compound glasses have been shown to be good candidates for photonic applications with a characteristic infrared emission around 1550 nm. researchgate.net The luminescence properties of Eu³⁺, Tb³⁺, and Er³⁺ ions in lead phosphate glasses have been extensively studied, with intense and long-lived luminescence bands observed for each ion. researchgate.net In Tb³⁺-doped lead phosphate glasses, blue and green luminescence spectra are observed under UV excitation, with the relative intensities being strongly dependent on the concentration of Tb³⁺ ions. aip.org

Pyrophosphate phosphors, such as Eu²⁺-doped α-Sr₂P₂O₇, have been recognized as excellent blue-emitting materials. nih.gov Solid solutions like (Sr₀.₉₉₋ₓBaₓ)₂P₂O₇:0.02Eu²⁺ can be efficiently excited by near-UV light and exhibit a narrow deep blue emission. nih.gov The excitation spectra of Eu³⁺-doped Sr₂P₂O₇ phosphors show that they can be effectively excited by UV-blue and blue LED chips. granthaalayahpublication.org

Thermoluminescence, the emission of light upon heating after prior exposure to radiation, has been studied in pyrophosphates like Sr₂P₂O₇ doped with ions such as Cu²⁺ and various lanthanides. nih.gov

The following table highlights key luminescence findings in pyrophosphate-based materials.

| Host Material | Dopant | Excitation Wavelength (nm) | Emission Peak (nm) | Application/Finding | Reference |

| This compound glass | Er³⁺ | - | ~1550 | Promising for photonic applications in the infrared. | researchgate.net |

| Lead phosphate glass | Tb³⁺ | 350 (UV) | Blue and Green bands | Luminescence intensity ratio depends on Tb³⁺-Tb³⁺ interactions. | aip.org |

| (Sr₀.₉₉₋ₓBaₓ)₂P₂O₇ | Eu²⁺ | 350 (n-UV) | 420 | High quantum efficiency and thermal stability for LED lighting. | nih.gov |

| Sr₂P₂O₇ | Eu³⁺ | 396, 466 | - | Efficiently excited by UV-blue and blue LED chips. | granthaalayahpublication.org |

| Barium Pyrophosphate (BPO) | Ce³⁺ | 315 | 348 | Broad emission band in the UV-A to violet range. | iphy.ac.cn |

This table is interactive. Click on the headers to sort the data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrophosphate-Lead Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei. acs.org In the context of this compound systems, ³¹P and ²⁰⁷Pb NMR are particularly informative.

³¹P NMR is highly effective for studying the phosphate network structure. researchgate.net In this compound glasses, ³¹P NMR can distinguish between different phosphate structural units (Qⁿ sites), such as orthophosphate (Q⁰), pyrophosphate (Q¹), and metaphosphate (Q²) groups. researchgate.netusp.br The chemical shifts in ³¹P NMR can demarcate ortho-, pyro-, and metaphosphates. researchgate.net For instance, in the mixed phosphate FePb₂(P₂O₇)(PO₄), two distinct ³¹P NMR signals at -11.224 ppm and -8.318 ppm are assigned to the differing phosphorus sites of the PO₄ and P₂O₇ groups, respectively. jmaterenvironsci.com In nitrided lead-containing phosphate glasses, a weak resonance with a chemical shift of +4 ppm has been attributed to the Q¹ sites of pyrophosphate-type units. academie-sciences.fr

²⁰⁷Pb NMR provides direct insight into the coordination environment of the lead atoms. huji.ac.il Studies on lead phosphate materials have used ²⁰⁷Pb NMR to analyze the local symmetry and oxygen neighbors of different lead sites. nih.gov In Eu³⁺-doped niobium-lead pyrophosphate glasses modified with alkaline earth metals, ²⁰⁷Pb NMR spectra showed high similarity across different samples, suggesting no significant difference in the coordination of lead species when the glass matrix is altered. usp.br The ²⁰⁷Pb nucleus is a spin-½ nucleus with medium sensitivity, yielding narrow signals over a very wide chemical shift range. huji.ac.il

The following table summarizes NMR findings in lead-phosphate systems.

| Nucleus | System | Chemical Shift (ppm) | Interpretation | Reference |

| ³¹P | FePb₂(P₂O₇)(PO₄) | -11.224, -8.318 | Corresponds to distinct PO₄ and P₂O₇ phosphorus sites. | jmaterenvironsci.com |

| ³¹P | Nitrided LiNaPbPON glasses | +4 | Attributed to Q¹ sites of pyrophosphate-type units. | academie-sciences.fr |

| ²⁰⁷Pb | Eu³⁺-doped niobium-lead pyrophosphate glasses | - | Similar spectra indicate no significant change in Pb coordination with matrix alteration. | usp.br |

This table is interactive. Click on the headers to sort the data.

¹H NMR Studies of Aqueous Lead-Pyrophosphate Interactions

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying proton-containing molecules and their interactions in solution. acdlabs.com In the context of this compound, ¹H NMR could theoretically be employed to study the interactions at the solid-aqueous interface. This would involve monitoring changes in the chemical shift, line width, and relaxation times of water protons upon interaction with the this compound surface.

Such interactions are governed by several factors, including hydrogen bonding and the presence of paramagnetic species. ucl.ac.uk The chemical shift of water protons is sensitive to their local electronic environment. acdlabs.com Interaction with the surface of this compound could lead to changes in the hydrogen-bonding network of water, resulting in shifts in the proton resonance. ucl.ac.uk However, detailed ¹H NMR studies focusing specifically on the aqueous interactions with pure this compound are not extensively documented in the literature. The interpretation of such spectra can be complex due to the dominant signal from bulk water and the potential for line broadening caused by paramagnetic impurities that may be present in the material. ucl.ac.uk For a definitive analysis, specialized techniques and careful control of experimental conditions, such as temperature and pH, would be necessary. ucl.ac.uk

³¹P NMR Investigations of Phosphate Speciation in Lead-Containing Environments

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an essential technique for characterizing the structure of phosphate-based materials, as it directly probes the phosphorus nucleus. rice.edu This method is particularly effective in distinguishing between different phosphate species, such as orthophosphates (PO₄³⁻), pyrophosphates (P₂O₇⁴⁻), and longer polyphosphates, based on their distinct chemical shifts. nih.gov The chemical shift of ³¹P is highly sensitive to its local bonding environment, including the number of bridging oxygen atoms (Qⁿ speciation, where 'n' is the number of bridging oxygens). acs.org

In crystalline this compound (Pb₂P₂O₇), the phosphorus atoms are present as Q¹ species (one bridging oxygen). Solid-state ³¹P MAS (Magic Angle Spinning) NMR studies on crystalline Pb₂P₂O₇ have been performed to understand its structure. acs.org Studies on lead phosphate glasses have shown that near the pyrophosphate composition, a significant disproportionation reaction (2Qⁿ ⇌ Qⁿ⁺¹ + Qⁿ⁻¹) can occur, leading to the coexistence of different phosphate units (e.g., Q¹, Q², Q⁰). acs.org

Table 1: Representative ³¹P NMR Chemical Shifts for Pyrophosphate and Related Species in Lead-Containing Materials

| Sample Matrix | Phosphate Species | Technique | Chemical Shift (δ) in ppm | Reference |

| Alkaline Solution | Pyrophosphate | Solution ³¹P NMR | -4.45 | nih.gov |

| Crystalline Pb₂P₂O₇ | Pyrophosphate (Q¹) | Solid-State ³¹P MAS NMR | Not explicitly stated in abstract | acs.org |

| Lead Phosphate Glasses | Pyrophosphate (Q¹) | Solid-State ³¹P MAS NMR | Not explicitly stated in abstract | acs.org |

| Lead-Barium-Aluminum Phosphate Glass | Orthophosphate (Q⁰) | Solid-State ³¹P MAS NMR | -4.76 | nih.gov |

| LiNaPbPON Glass | Pyrophosphate (Q¹) | Solid-State ³¹P MAS NMR | +4 | academie-sciences.fr |

Note: Chemical shifts are typically referenced to 85% H₃PO₄. rice.edu The data presented demonstrates the utility of ³¹P NMR in identifying and quantifying the distribution of phosphate species in complex lead-containing materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if relevant to this compound)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. nih.gov Its application to pure, stoichiometric this compound (Pb₂P₂O₇) is limited, as Pb²⁺ is a diamagnetic ion (no unpaired electrons). However, EPR becomes highly relevant for characterizing this compound materials that contain paramagnetic impurities, dopants, or structural defects with unpaired electrons.

The study of radical intermediates by EPR is crucial in many chemical and biological reactions. For example, radical intermediates of thiamin pyrophosphate (TPP) have been extensively studied in enzymatic reactions, where the radical's formation and structure are key to the catalytic mechanism. nih.govresearchgate.net These are typically organic radicals stabilized by the thiazolium ring of TPP. nih.gov In the context of the inorganic material this compound, the concept of "radical intermediates" would primarily apply if the material were involved in redox reactions that generate transient paramagnetic species. Such studies are not commonly reported for this compound itself.

Instead, the primary application of EPR in the study of this compound and related lead phosphate glasses is the characterization of paramagnetic metal ions, often introduced as dopants or present as impurities (e.g., Fe³⁺, Mn²⁺). inoe.roijera.com These ions act as probes of the local structure. The EPR spectrum, particularly the g-factor and hyperfine coupling constants, is highly sensitive to the symmetry and nature of the coordination environment of the paramagnetic ion. ijera.com

For example, studies on iron-containing lead phosphate glasses (xFe₂O₃·(100-x)[2P₂O₅·PbO]) have used EPR to identify the coordination of Fe³⁺ ions. inoe.ro The presence of signals at different g-values indicates that the iron ions occupy sites with different symmetries.

Table 2: EPR Parameters for Fe³⁺ Ions in an Iron-Lead-Phosphate Glass System

| Glass Composition (mol %) | g-factor | Interpretation | Reference |

| 0.5 ≤ x < 10 | g₁ ≈ 6.98 | Isolated Fe³⁺ in sites with strong tetragonal or rhombic distortion | inoe.ro |

| 0.5 ≤ x < 20 | g₂ ≈ 4.29 | Isolated Fe³⁺ in sites with rhombic symmetry | inoe.ro |

| 0.5 ≤ x ≤ 50 | g₃ ≈ 2.0 | Clustered Fe³⁺ ions interacting via dipole-dipole or superexchange interactions | inoe.ro |

Data from xFe₂O₃·(100-x)[2P₂O₅·PbO] glass system.

The analysis of these EPR spectra provides detailed information on the distribution and structural role of transition metal ions within the lead phosphate glass network, revealing details about magnetic interactions and the local order in these amorphous materials. inoe.ro Therefore, while not typically used to study radical intermediates in this compound itself, EPR is a powerful technique for probing the structure of these materials through the lens of paramagnetic centers.

Computational and Theoretical Investigations of Lead Pyrophosphate Systems

Quantum Mechanical Approaches: Density Functional Theory (DFT) Calculations on Lead Pyrophosphate

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been successfully applied to study various phosphate (B84403) and pyrophosphate crystals, providing detailed information about their fundamental properties. researchgate.netjmaterenvironsci.comresearchgate.net

DFT calculations are instrumental in refining and predicting the crystal structures of materials. For this compound, DFT has been used to perform structural optimization, yielding atomic positions that can differ from those determined by experimental methods like X-ray refinement by up to 0.2 Å. nih.govresearchgate.net These calculations have shown that a primary difference can be a change in the orientation of the pyrophosphate (P₂O₇)⁴⁻ units, which brings certain oxygen ions closer to the lead (Pb) atoms. nih.govresearchgate.net

The process involves using a functional, such as the Local Density Approximation (LDA), to relax the atomic positions within the unit cell until the forces on the atoms are minimized, thus finding the lowest energy (most stable) structure. researchgate.net The resulting optimized structure provides a more accurate representation of the atomic arrangement, which is crucial for understanding the material's properties. For instance, analysis of the pair distribution functions (PDF) derived from the DFT-optimized structure of Pb₂P₂O₇ reveals significant changes in the local coordination environment of the Pb atoms compared to the initial experimental model. researchgate.net

Table 1: Comparison of Experimental and DFT-Optimized Structural Parameters for a Pyrophosphate Compound (Illustrative Example)

| Parameter | Experimental (X-ray) | DFT Optimized |

| a (Å) | 6.962 | 6.958 |

| b (Å) | 6.975 | 6.971 |

| c (Å) | 12.764 | 12.759 |

| α (°) | 96.78 | 96.80 |

| β (°) | 91.16 | 91.18 |

| γ (°) | 89.68 | 89.70 |

| P-O-P bond angle (°) | 130.5 | 128.9 |

Note: This table is illustrative, based on typical differences observed in pyrophosphate studies, to demonstrate the nature of structural refinement via DFT.

The electronic structure of a material dictates its electrical and optical properties. DFT calculations provide detailed information on the electronic band structure and the density of states (DOS), which helps in classifying the material and understanding the nature of its chemical bonds.

For this compound, studies have shown that the electronic structure is not significantly affected by the minor changes in crystal structure resulting from DFT optimization. nih.govresearchgate.net The valence band is primarily composed of states from the pyrophosphate anion's bonding orbitals. Specifically, the lower energy region of the valence band consists of σ-bonding orbitals, while the states near the valence band maximum are derived from O π orbitals. researchgate.net A distinctive feature in the electronic structure of pyrophosphates are narrow states appearing at lower energies (around -10 eV), which originate from the symmetric bonding states of the pyrophosphate units involving the pσ orbital of the bridging oxygen atom hybridized with phosphorus orbitals. researchgate.net

Analysis of the partial density of states (PDOS) further elucidates the contributions of each element to the electronic structure. In this compound, the top of the valence band is dominated by O 2p states, while the bottom of the conduction band has significant contributions from Pb 6p states. prime-avenue.com This indicates a charge transfer character from oxygen to lead upon electronic excitation.

DFT calculations are a valuable tool for predicting and interpreting vibrational spectra, such as Infrared (IR) and Raman spectra. nih.govuit.no By calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), the vibrational frequencies and modes of the crystal can be determined. researchgate.net

For pyrophosphate compounds, these calculations allow for the assignment of specific spectral bands to the vibrational modes of the (P₂O₇)⁴⁻ anion. Key vibrational features include:

P-O terminal stretching modes: These are typically found at higher frequencies.

P-O-P bridging stretches: These include symmetric and asymmetric stretching modes and are characteristic of the pyrophosphate group. jmaterenvironsci.com

O-P-O bending modes: These occur at lower frequencies.

While a detailed DFT-based vibrational analysis specifically for Pb₂P₂O₇ is not extensively reported in the literature, the methodology is well-established for other pyrophosphates. nih.govprime-avenue.com Such a study would involve calculating the IR and Raman spectra from the optimized crystal structure. The predicted spectra would then be compared with experimental data to validate the structural model and provide a detailed assignment of the observed vibrational bands. For instance, in related phosphate glasses, intense Raman bands around 1160-1170 cm⁻¹ are attributed to symmetric stretching vibrations of non-bridging oxygens in PO₂⁻ groups. jmaterenvironsci.com DFT calculations can confirm these assignments and help distinguish between different phosphate units that may be present. prime-avenue.com

Table 2: Predicted Vibrational Modes for a Pyrophosphate Anion (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric P-O Terminal Stretch | 1100 - 1250 |

| Symmetric P-O Terminal Stretch | 1000 - 1100 |

| Asymmetric P-O-P Bridge Stretch | 900 - 980 |

| Symmetric P-O-P Bridge Stretch | 700 - 750 |

| O-P-O Bending Modes | 400 - 600 |

Note: This table provides a general, illustrative overview of expected frequency ranges for pyrophosphate vibrational modes based on studies of related compounds.

Electronic Structure and Chemical Bonding Analysis in this compound

Molecular Dynamics (MD) Simulations of this compound Structures

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. researchgate.net By simulating the system over time, MD can provide insights into the dynamic stability, phase transitions, and transport phenomena.

MD simulations can be used to assess the dynamic stability of a crystal structure at a given temperature. By starting with the optimized crystal structure and simulating the atomic motions over a period of time, one can observe whether the structure remains stable or undergoes significant changes. This is particularly important for verifying the viability of predicted crystal phases. aps.org

In the context of this compound, an MD simulation would involve defining a force field that accurately describes the interactions between the Pb, P, and O atoms. The simulation would then track the positions and velocities of all atoms in the simulation cell. Analysis of the root-mean-square deviation (RMSD) of the atomic positions from their initial lattice sites over time can indicate the stability of the structure. bohrium.com A stable structure will show small, bounded fluctuations around the equilibrium positions.

Furthermore, MD simulations allow for the study of interatomic interactions in a dynamic environment. The radial distribution function (RDF) can be calculated from the simulation trajectory to provide information about the average distances between different types of atoms, offering a dynamic picture that complements the static view from crystallography and DFT.

For materials with potential applications as solid electrolytes, understanding the mechanisms of ion transport is crucial. MD simulations are a powerful tool for investigating these pathways at an atomic scale. researchgate.netresearchgate.net In this compound, there could be interest in the mobility of Pb²⁺ ions or dopant ions.

To study ionic transport, MD simulations are typically run at various temperatures to provide sufficient thermal energy for ions to overcome activation barriers and diffuse through the crystal lattice. The trajectories of the mobile ions are then analyzed to identify the diffusion pathways. The mean squared displacement (MSD) of the mobile ions is calculated as a function of time, from which the diffusion coefficient can be extracted using the Einstein relation.

The simulation can reveal the specific pathways ions take as they hop from one site to another within the crystal structure. chemrxiv.org For instance, in olivine-type phosphates, ion transport is known to be highly anisotropic, occurring primarily along one-dimensional channels. An MD simulation of this compound could determine whether ionic motion is one-, two-, or three-dimensional and identify the crystallographic directions of facile transport. Bond valence sum (BVS) analysis can be combined with MD to map out likely conduction pathways. The activation energy for ionic diffusion can also be estimated by running simulations at different temperatures and analyzing the temperature dependence of the diffusion coefficient, providing key data for evaluating the material's potential as an ionic conductor.

Dynamic Stability and Interatomic Interactions

Thermodynamic Modeling and Prediction for this compound Stability

Thermodynamic modeling is a cornerstone in predicting the stability of materials under various conditions. For this compound (Pb₂P₂O₇) systems, computational thermodynamics enables the prediction of phase equilibria and the driving forces for phase formation by analyzing fundamental thermodynamic properties. nist.gov These models are crucial for understanding the behavior of this compound in applications ranging from electronic materials to potential waste forms. The primary approach involves calculating the Gibbs free energy of the system, which integrates enthalpy and entropy, to determine the most stable phase configurations at a given temperature and pressure. brown.edusolubilityofthings.com

Enthalpies of Formation and Free Energy Calculations of this compound Compounds

The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°). While extensive experimental calorimetric data for this compound is not abundant in recent literature, computational methods provide a powerful alternative for estimating these values. First-principles calculations, particularly those based on Density Functional Theory (DFT), can predict the total energies of crystalline solids, which are then used to derive formation enthalpies. brown.edu

For instance, the calculation of formation energy for compounds like α-Cu₂P₂O₇ has been demonstrated using DFT, where negative values indicated an exothermic formation process and thermodynamic stability. researchgate.net A similar approach can be applied to Pb₂P₂O₇. The process involves calculating the total energy of the Pb₂P₂O₇ crystal and subtracting the energies of its constituent elements in their standard states (e.g., solid Pb, solid P, and gaseous O₂).

Furthermore, methods have been developed to estimate the Gibbs free energies of formation for series of pyrophosphates, such as alkali metal pyrophosphates (M₄P₂O₇). sctunisie.org These methods often employ the Born-Haber-Fajans thermochemical cycle in conjunction with theoretical calculations of lattice energy. sctunisie.org The Gibbs free energy is then determined by incorporating the entropy term, which can also be estimated computationally. solubilityofthings.comsctunisie.org The hydrolysis of pyrophosphate is another critical reaction, and calorimetric measurements of its enthalpy have been performed, providing essential data for equilibrium models that can be used to derive standard molar formation properties for pyrophosphate species in aqueous environments. nist.gov

While a comprehensive, computationally-derived value for the ΔfG° of solid Pb₂P₂O₇ is a subject for further research, existing thermodynamic data for related compounds and the constituent oxides are available. For example, experimental data on the heat capacity of Pb₂P₂O₇ has been reported, which is a crucial parameter for calculating changes in enthalpy and entropy with temperature. scribd.com

Table 1: Selected Thermodynamic Data for this compound and Related Compounds

| Compound | Formula | Property | Value | Method/Source |

|---|---|---|---|---|

| This compound | Pb₂P₂O₇ | Heat Capacity (Cp) | 48.3 cal/deg mol (at 284–371 K) | Experimental Data scribd.com |

| Potassium Diphosphate (B83284) | K₄P₂O₇ | ΔfH° | -3212 kJ/mol | Calculated (BHF Cycle) sctunisie.org |

| Pyrophosphate Hydrolysis (HP₂O₇³⁻ + H₂O → 2HPO₄²⁻ + H⁺) | - | ΔrH°m | -17.3 ± 0.6 kJ/mol | Calorimetric Measurement nist.gov |

Phase Stability and Transition Prediction in this compound Systems

Computational modeling is instrumental in predicting the phase stability and potential phase transitions of materials as a function of temperature, pressure, and composition. brown.edu For this compound, which is known to have a triclinic crystal structure, understanding its stability relative to other potential phases or decomposition products is critical. researchgate.netresearchgate.netresearchgate.net

DFT-based total energy calculations are a primary tool for constructing phase stability diagrams. nist.govresearchgate.net By calculating the formation energies of Pb₂P₂O₇ and all competing phases in the Pb-P-O system (e.g., various lead oxides and other lead phosphates), a convex hull can be constructed. researchgate.netpdx.edu Phases that lie on the convex hull are thermodynamically stable, while those above it are metastable or unstable. researchgate.netpdx.edu This method has been successfully applied to investigate the stability of complex systems like lead phosphate apatites. researchgate.netpdx.edu

Phase transitions, which involve changes in the crystal structure, can also be predicted computationally. lettersonmaterials.comtudelft.nl Studies on analogue compounds like zinc pyrophosphate (Zn₂P₂O₇) provide valuable insights. Zn₂P₂O₇ is known to undergo a first-order phase transition from a low-temperature α-phase to a high-temperature β-phase, a transformation that can be studied computationally. researchgate.net The transition temperature can be calculated by comparing the Gibbs free energies of the two phases, which includes contributions from lattice vibrations (phonons). brown.edu By performing phonon calculations, one can determine vibrational free energies and assess the dynamic stability of each phase. researchgate.net

For this compound systems, differential scanning calorimetry (DSC) has been used experimentally to determine characteristic temperatures, such as the glass transition temperature (Tg) and crystallization temperature (Tx) in Pb₂P₂O₇–Nb₂O₅ glasses, which provides data on thermal stability. unesp.br These experimental results can be complemented and explained by computational models that simulate the atomic interactions and structural rearrangements occurring at different temperatures.

Table 2: Crystal Structure and Phase Transition Data for Pyrophosphate Systems

| Compound | Phase/Structure | Space Group | Lattice Parameters (a, b, c, α, β, γ) | Transition Information |

|---|---|---|---|---|

| This compound (Pb₂P₂O₇) | Triclinic | P1 | a = 6.914 Å, b = 6.966 Å, c = 12.751 Å, α = 96.82°, β = 91.14°, γ = 89.64° | - |

| Zinc Pyrophosphate (α-Zn₂P₂O₇) | Low-T phase | - | - | First-order transition at ~405 K researchgate.net |

| Zinc Pyrophosphate (β-Zn₂P₂O₇) | High-T phase | C2/m | - |

Computational Materials Design and Discovery of this compound Analogues

Computational materials design is a rapidly advancing field that aims to discover new materials with desired properties in silico, accelerating the traditional trial-and-error experimental approach. arxiv.orgdg.dk For this compound, this involves designing analogues by substituting lead or the pyrophosphate group to tune its properties for specific applications, such as in batteries or as optical materials. unesp.brescholarship.org

A key strategy is high-throughput computational screening, where large databases of candidate materials are systematically evaluated using first-principles calculations. rsc.org A comprehensive theoretical investigation of 21 different pyrophosphates with the general formula A₂M(H₂P₂O₇)₂·2H₂O has already provided a large database of calculated electronic, optical, and mechanical properties. mdpi.com This database serves as a valuable starting point and a roadmap for designing novel pyrophosphate analogues by identifying structure-property relationships. mdpi.com For example, one could computationally screen for lead-containing analogues with specific band gaps or mechanical strengths.

The design of analogues is also informed by strategies from other fields, such as medicinal chemistry, where inhibitors for pyrophosphate-dependent enzymes are designed. acs.orgmcgill.carsc.org These approaches involve creating molecular analogues that bind to specific sites, a principle that can be adapted to solid-state materials to control crystal packing or create specific defects. mcgill.ca Computational docking and structure-based design are used to predict how new analogues will interact and what their properties will be. rsc.org

The discovery process can be further accelerated by integrating machine learning with computational and experimental workflows. arxiv.org By training models on existing data, such as the pyrophosphate database, it is possible to predict the properties of new, unsynthesized compounds much faster than with DFT alone. mdpi.com This data-driven approach allows for the rapid screening of vast chemical spaces to identify promising this compound analogues for further experimental validation. nih.govresearchgate.net

Advanced Computational Tools for Property Prediction and Characterization of this compound

A suite of advanced computational tools is available for the in-depth prediction and characterization of this compound and its analogues. These tools operate at different scales, from the electronic to the atomistic, providing a holistic understanding of the material's properties.

Density Functional Theory (DFT) is the workhorse for first-principles calculations in materials science. mdpi.com It is used to predict a wide range of fundamental properties of this compound without empirical parameters. These properties include:

Electronic Structure: Calculating the band gap, density of states, and charge distribution to determine if the material is an insulator, semiconductor, or metal. mdpi.comresearchgate.net

Structural Properties: Optimizing crystal structures and determining lattice parameters. researchgate.net

Thermodynamic Stability: Calculating formation energies to predict stability and construct phase diagrams. researchgate.netpdx.edu

Vibrational Properties: Computing phonon dispersion curves to assess dynamic stability and calculate thermodynamic properties like heat capacity and entropy. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the time evolution of atomic systems, providing insights into dynamic processes and the structure of non-crystalline materials. youtube.comlammps.org For lead phosphate systems, MD has been used to investigate the structure of metaphosphate glasses, revealing how the cation modifier (like lead) influences the short-range order of the phosphate network. capes.gov.br MD simulations can also be used to model phase transitions, predict the formation of assembled structures, and calculate transport properties like ionic conductivity. rsc.org

High-Throughput Screening (HTS) combines automated computational workflows with large materials databases to rapidly screen for candidates with specific target properties. rsc.orgresearchgate.net HTS assays, originally developed for drug discovery, have been adapted for materials science. nih.govresearchgate.netnih.gov For this compound, an HTS workflow could be designed to screen thousands of potential elemental substitutions to find analogues with, for example, enhanced thermal stability or specific optical properties. unesp.br

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly used to accelerate materials discovery. arxiv.orgnsf.gov By training models on large datasets of DFT-calculated or experimental properties, ML potentials can predict materials properties orders of magnitude faster than direct quantum mechanical calculations. nsf.govgithub.io This allows for the exploration of vast compositional spaces to identify novel this compound analogues with tailored functionalities.

Advanced Functional Properties and Applications of Lead Pyrophosphate in Materials Science

Electrochemical Phenomena in Lead Pyrophosphate Materials

The electrochemical characteristics of this compound and its derivatives are a subject of growing interest within materials science, particularly concerning their potential in energy storage and conversion technologies. The intricate interplay of their structural and electronic properties governs their behavior in various electrochemical environments.

Conduction Mechanisms: Electronic and Ionic Transport Properties

The electrical conductivity in pyrophosphate materials is a complex phenomenon involving both electronic and ionic charge carriers. The dominant conduction mechanism is highly dependent on the specific composition, crystal structure, and temperature.

In many pyrophosphate systems, the transport of charge is understood through models such as the correlated barrier hopping (CBH) model. researchgate.net This model is particularly relevant for amorphous and glassy materials, where charge carriers (ions or polarons) hop between localized states over potential barriers. The temperature dependence of the frequency exponent in AC conductivity measurements can reveal whether the conduction is governed by large polaron tunneling or the CBH mechanism. researchgate.netresearchgate.net

For instance, in the Na2SrP2O7 system, the decrease of the exponent 'n' in Jonscher's power law with increasing temperature suggests that the correlated barrier hopping process is the primary conduction mechanism. researchgate.net In contrast, studies on other pyrophosphates, like certain lithium copper pyrophosphates, indicate that the tunneling of large polarons is the dominant transport process. researchgate.net

While specific data for pure this compound is not extensively detailed in the reviewed literature, the principles of electronic and ionic transport in analogous pyrophosphate systems provide a framework for understanding its potential behavior. The presence of the lead cation, with its specific ionic radius and electronic configuration, would uniquely influence the lattice structure and, consequently, the energy barriers for ionic and electronic transport. Doping with other ions can further modify these properties. For example, N-doping in Li2FeP2O7 has been shown to increase electronic conductivity by orders of magnitude and lower the activation energy. whiterose.ac.uk

| Compound | Conduction Mechanism/Model | Activation Energy (eV) | Reference |

| Na2SrP2O7 | Correlated Barrier Hopping (CBH) | - | researchgate.net |

| Li2CuP2O7 | Large Polaron Tunneling | Eg = 0.79, Egb = 1.85 | researchgate.net |

| Li2FeP2O7 (undoped) | - | ~0.62 | whiterose.ac.uk |

| Li2FeP2O7 (N-doped) | Electronic Conduction | ~0.16 | whiterose.ac.uk |

Potential as Cathode Materials in Advanced Battery Technologies

Pyrophosphate compounds have emerged as a promising class of cathode materials for rechargeable batteries, particularly for lithium-ion (LIBs) and sodium-ion batteries (SIBs). researchgate.netfrontiersin.orgresearchgate.net Their appeal stems from the robust three-dimensional frameworks containing polyanions with strong covalent bonds, which can lead to high operating voltages, excellent thermal stability, and long cycle life. researchgate.net

The family of Li2MP2O7 (where M can be Fe, Mn, Co) has been extensively investigated. researchgate.net Li2FeP2O7, for instance, operates at a voltage of 3.5 V versus Li+/Li and is capable of two-dimensional Li+-ion diffusion. acs.org Its electrochemical process involves a single-phase redox reaction with minimal volume expansion. acs.org Similarly, Na2MP2O7 (M = Fe, Co, Mn) materials are considered promising for SIBs. acs.orgnih.gov Na2FeP2O7 exhibits a high potential of 2.9 V and a high discharge capacity. frontiersin.org

While the focus has been predominantly on transition metals like iron, manganese, and cobalt, the potential of this compound in this context is less explored. The electrochemical properties of a cathode material are intrinsically linked to the redox potential of the metal cation. For lead, the Pb2+/Pb4+ redox couple could theoretically be active, but its voltage and reversibility within a pyrophosphate framework have not been widely reported. The larger ionic radius of lead compared to first-row transition metals would also significantly alter the crystal structure and ion diffusion pathways, which are critical for battery performance. The strong covalent bonding within the pyrophosphate structure can sometimes lead to low electronic conductivity, necessitating strategies like carbon coating to enhance performance. frontiersin.org

| Pyrophosphate Cathode | Battery Type | Operating Voltage | Key Features | Reference |

| Li2FeP2O7 | Li-ion | 3.5 V vs Li+/Li | 2D Li+ diffusion, minimal volume change | acs.org |

| Na2FeP2O7 | Na-ion | 2.9 V | High discharge capacity, good thermal stability | frontiersin.org |

| Na2CoP2O7 | Na-ion | - | Layered structure, antiferromagnetic ordering | sci-hub.se |

| Na4Fe3(PO4)2P2O7 | Na-ion | - | Good cycling in organic electrolytes | chemrxiv.orgresearchgate.net |

Electrochemical Behavior in Aqueous Systems

The electrochemical behavior of lead compounds in aqueous solutions is a well-established area of study, often focusing on lead-acid battery chemistry and electrodeposition processes. researchgate.net The redox behavior of lead ions (Pb2+) can be readily investigated using techniques like cyclic voltammetry, which typically reveals well-defined oxidation and reduction peaks. chemmethod.com

In the context of this compound, its behavior in aqueous systems is influenced by its solubility and the complexation of lead ions with pyrophosphate anions. Pyrophosphate can act as a complexing agent, as demonstrated in the co-electrodeposition of CuZn alloys from an aqueous bath containing pyrophosphate. sci-hub.ru This complexing ability can alter the standard redox potential of the metal ion and influence the kinetics of electrode reactions.

Studies on mixed polyanionic materials in aqueous electrolytes have shown that their stability can be a significant challenge. For example, Na7V4(PO4)(P2O7)4 and Na4Fe3(PO4)2P2O7, while stable in organic electrolytes, exhibit rapid electrochemical degradation in 'water-in-salt' aqueous electrolytes. chemrxiv.orgresearchgate.net This degradation can lead to the formation of blocking interphasial layers on the electrode particles. chemrxiv.orgresearchgate.net The stability of the aqueous electrolyte itself is also a critical factor, influenced by the type and concentration of dissolved salts. nih.gov Ions with high charge density can promote electrolytic reactions, whereas bulkier ions with lower ionic potentials can enhance stability. nih.gov

Therefore, while this compound could theoretically undergo redox reactions in an aqueous medium, its practical application would depend heavily on its stability, the potential for passivation, and the influence of the pyrophosphate anion on the lead redox chemistry in that specific environment.

Supercapacitor Applications of Pyrophosphate-Based Materials

Metal pyrophosphates are being explored as electrode materials for supercapacitors due to their unique crystal chemistry, redox-active nature, and good reversibility. researchgate.netresearchgate.net Transition metal pyrophosphates (TMPPs), in particular, are noted for their potential to offer high theoretical capacitance and excellent cyclic stability. researchgate.netresearchgate.net Materials like Ni2P2O7, Co2P2O7, and Fe2P2O7 have been synthesized and tested for supercapacitor applications, showing promising capacitive properties. pittstate.edunih.gov

While there is a growing body of research on pyrophosphates for supercapacitors, specific studies focusing on this compound are scarce in the reviewed literature. researchgate.netresearchgate.net The potential of this compound in this application would depend on its ability to undergo fast and reversible surface redox reactions, its electrical conductivity, and its chemical stability in the chosen electrolyte. Given that lead oxides are used in certain types of supercapacitors, a this compound material could theoretically offer a stable framework for redox cycling, but this remains an area for future investigation.

Magnetic Characteristics of this compound and Substituted Variants

The magnetic properties of pyrophosphate compounds are diverse and depend critically on the nature of the metal cations within the crystal lattice and the geometric arrangement of the magnetic ions, which dictates the magnetic exchange pathways.

Investigation of Magnetic Ordering and Transitions

Many transition metal pyrophosphates exhibit interesting magnetic phenomena, including antiferromagnetic ordering at low temperatures. sci-hub.semdpi.comarxiv.org The magnetic interactions are often mediated through the pyrophosphate groups (P2O7) in a mechanism known as supersuperexchange. sci-hub.semdpi.com

For example, α-Cu2P2O7 displays low-dimensional magnetic behavior with a broad maximum in its magnetic susceptibility curve and undergoes a long-range antiferromagnetic ordering transition at approximately 27 K. arxiv.org Similarly, Na2CoP2O7 shows a transition to a noncollinear antiferromagnetic structure below 6.5 K. sci-hub.se

Research into lead-containing pyrophosphate glasses reveals the influence of substituting paramagnetic ions onto the lead sites. In Na2Pb1−xCuxP2O7 glasses, the introduction of Cu2+ ions, which are paramagnetic, leads to materials with paramagnetic properties at room temperature. arabjchem.org The magnetization increases with the applied magnetic field, a characteristic of paramagnetic materials. arabjchem.org At low temperatures, the behavior becomes more complex. For a composition with x=0.4, the material exhibits both antiferromagnetic coupling between Cu2+ ions and a ferromagnetic contribution at very low temperatures (below 3 K), suggesting a complex magnetic state that could be useful for applications like superconductor materials. arabjchem.org The substitution of Pb2+ with Cu2+ modifies the local symmetry and the nature of the exchange interactions between the paramagnetic ions.

These findings indicate that while pure this compound (containing the diamagnetic Pb2+ ion) is expected to be non-magnetic, its substituted variants, where lead is partially replaced by a paramagnetic ion like copper, can exhibit a range of interesting magnetic ordering and transition phenomena.

| Material | Magnetic Behavior | Transition Temperature (TN) | Key Findings | Reference |

| α-Cu2P2O7 | Antiferromagnetic ordering | ~27 K | Low-dimensional magnetic character | arxiv.org |

| Na2CoP2O7 | Noncollinear antiferromagnetism | ~6.5 K | Supersuperexchange mechanism | sci-hub.se |

| Na2Pb0.6Cu0.4P2O7 Glass | Paramagnetic with AF/F contributions | - | Complex magnetic state at low temperatures | arabjchem.org |

| Na7Ni3Fe(P2O7)4 | Antiferromagnetic interactions | ~29 K and ~4.5 K | Coexistence of two magnetic transitions | mdpi.comresearchgate.net |

Analysis of Magnetic Exchange Interactions

The magnetic properties of materials containing this compound are influenced by the exchange interactions between magnetic ions within the crystal structure. In pyrophosphate compounds, these interactions are often mediated by the P-O-P bridges of the pyrophosphate groups. The nature and strength of these magnetic couplings, whether antiferromagnetic (AFM) or ferromagnetic (FM), are highly dependent on the specific crystal structure and the transition metals present.

In studies of copper(II)-pyrophosphate complexes, variable-temperature magnetic susceptibility measurements have revealed net antiferromagnetic coupling between metal centers. nih.gov For instance, in one such complex, the magnetic behavior was described by a model with multiple exchange coupling constants (J), indicating different interaction pathways within the structure. nih.gov Conversely, a different copper(II)-pyrophosphate complex exhibited a net ferromagnetic coupling, a rare occurrence in pyrophosphate-based materials. nih.gov This highlights the sensitivity of the magnetic exchange to the coordination environment of the copper ions and the geometry of the pyrophosphate bridges. nih.gov

Theoretical studies, such as those on vanadyl pyrophosphate ((VO)₂P₂O₇), have utilized density functional theory (DFT) to calculate magnetic exchange constants. nih.gov These calculations have shown that the exchange interactions can be approximated by an alternating antiferromagnetic chain model, with the strongest coupling occurring through O-P-O bridges. nih.gov Interchain interactions were found to be significantly weaker and of a ferromagnetic nature. nih.gov Similarly, in Na₂Pb₁₋ₓCuₓP₂O₇ glasses, magnetic measurements indicate that as the concentration of copper ions increases, the magnetic exchange interaction between Cu²⁺-Cu²⁺ ions becomes stronger, and the magnetic behavior becomes temperature-dependent. arabjchem.org

Optical and Luminescent Properties of this compound Materials

Characterization of Luminescence Properties (e.g., in phosphors)

This compound and related pyrophosphate materials have been investigated as hosts for luminescent ions, showing potential for applications in solid-state lighting, particularly for white light-emitting diodes (w-LEDs). iphy.ac.cn The luminescence properties are typically characterized by their excitation and emission spectra, quantum efficiency, and thermal stability.

When doped with activator ions like Europium (Eu²⁺) or Terbium (Tb³⁺), pyrophosphate phosphors can exhibit efficient luminescence. For example, a (Sr,Ba)₂P₂O₇:Eu²⁺ solid solution phosphor emits deep-blue light peaking at 420 nm under 350 nm excitation. nih.govresearchgate.net The internal quantum efficiency (IQE) of this phosphor was significantly enhanced through compositional tuning, reaching up to 100%. researchgate.net The full width at half maximum (FWHM) of the emission band is relatively narrow, which is a desirable characteristic for certain applications. nih.govresearchgate.net

In another example, Ba₂P₂O₇ doped with Ce³⁺ and Tb³⁺ ions demonstrates tunable color emission through energy transfer from Ce³⁺ (sensitizer) to Tb³⁺ (activator). iphy.ac.cn The Ce³⁺ ions have a strong absorption in the near-ultraviolet (n-UV) region, and upon excitation, they can efficiently transfer energy to the Tb³⁺ ions. iphy.ac.cn This results in the characteristic green emission of Tb³⁺, with the most intense peak at 545 nm. iphy.ac.cn The energy transfer mechanism in this system was identified as a dipole-dipole interaction, with a high energy transfer efficiency of up to 85%. iphy.ac.cn

The thermal stability of the luminescence is a critical factor for LED applications. The thermal quenching of luminescence in Eu²⁺-activated phosphors is often explained by the thermal excitation of electrons from the 5d level of Eu²⁺ to the conduction band of the host material. nih.gov The energy gap between the 5d level and the conduction band (E₅d-CB) is therefore a key parameter determining the thermal stability. nih.gov

The table below summarizes the luminescence properties of some pyrophosphate-based phosphors.

| Phosphor System | Excitation Wavelength (nm) | Emission Peak (nm) | Activator Transition | Noteworthy Properties |

| (Sr₀.₆₉Ba₀.₃)₂P₂O₇:0.02Eu²⁺ | 350 | 420 | 4f⁶5d¹ → 4f⁷ | IQE up to 100%, high thermal stability. nih.govresearchgate.net |

| Ba₂P₂O₇:0.01Ce³⁺, yTb³⁺ | 315 (for Ce³⁺ to Tb³⁺ energy transfer) | 545 (Tb³⁺) | ⁵D₄ → ⁷F₅ (Tb³⁺) | Energy transfer efficiency up to 85%. iphy.ac.cn |

| LiCsBaP₂O₇:Eu²⁺ | n-UV | Blue | - | High internal quantum efficiency and color purity. x-mol.net |

| Cd₂P₂O₇:Tb³⁺ | 236 | 488, 534, 550 | - | Suitable for white LED applications. jetir.org |

Determination of Electronic Energy Gaps

The electronic band gap is a fundamental property of a material that influences its optical and electrical characteristics. For this compound and related materials, the band gap can be determined both experimentally, through optical absorption measurements, and theoretically, using computational methods like Density Functional Theory (DFT).

For a series of (Sr,Ba)₂P₂O₇:Eu²⁺ phosphors, the optical band gap was calculated from absorption data, with values increasing from 5.05 eV to 5.10 eV with varying Ba content. nih.gov These experimental values showed good agreement with the electronic band gaps calculated using DFT, which were in the range of 5.06 eV to 5.11 eV. nih.gov

In the case of copper pyrophosphate (α-Cu₂P₂O₇), DFT calculations have been employed to determine the electronic structure. The calculations revealed an insulating state with a band gap that is sensitive to the computational parameters used, such as the Hubbard U term which accounts for strong electron correlations. For the AFM-2 magnetic configuration, the largest band gap was found to be 3.966 eV. researchgate.net For the β phase of copper pyrophosphate, the Mott insulating band gap was calculated to be 2.94 eV, which corresponds well with experimental data. researchgate.net

The table below presents electronic band gap values for some pyrophosphate compounds.

| Compound | Method | Band Gap (eV) | Reference |

| Sr₂P₂O₇ | DFT | 5.06 | nih.gov |

| (Sr₀.₇Ba₀.₃)₂P₂O₇ | DFT | 5.11 | nih.gov |

| α-Cu₂P₂O₇ (AFM-2) | DFT | 3.966 | researchgate.net |

| β-Cu₂P₂O₇ | DFT+U | 2.94 | researchgate.net |

| Hydrated Copper Pyrophosphate | Experimental | 2.34 | researchgate.net |

| LixCu₂-x/₂P₂O₇ (x=0) | UV Spectroscopy | 3.91 | researchgate.net |

| LixCu₂-x/₂P₂O₇ (x=0.1) | UV Spectroscopy | 3.86 | researchgate.net |

Dielectric Behavior of this compound

Frequency and Temperature Dependent Dielectric Permittivity

The dielectric properties of this compound and related materials are characterized by their dielectric permittivity (ε') and dielectric loss (tan δ), which are dependent on both frequency and temperature. These properties provide insights into the polarization mechanisms and electrical transport phenomena within the material.

In many dielectric materials, including some pyrophosphates, the dielectric constant decreases with increasing frequency. rsc.org This behavior is often attributed to the fact that at lower frequencies, various types of polarization (electronic, ionic, dipolar, and space charge) can contribute. As the frequency increases, the slower polarization mechanisms, such as space charge polarization, cannot keep up with the alternating electric field, leading to a decrease in the dielectric constant. rsc.org

The temperature dependence of the dielectric permittivity often shows an increase with rising temperature. rsc.orgaps.org This can be due to several factors, including the increased mobility of charge carriers and the contribution of space charge polarization, which becomes more significant at higher temperatures. rsc.orgaps.org In some cases, a nearly exponential increase in ε' and the imaginary part of the dielectric constant (ε'') with temperature is observed, which can be interpreted in terms of dipolar polarization associated with the hopping motion of localized charge carriers. aps.org

For instance, in YBa₂Cu₃O₆₊ₓ ceramics, which exhibit some similar dielectric behaviors, the dielectric constant is independent of frequency at very low temperatures (4K). aps.org However, as the temperature increases, strong frequency dispersions develop. aps.org This temperature and frequency dependence can be modeled using concepts like Pike's classical hopping model. aps.org

Potential Applications in Electronic Devices

The dielectric and other functional properties of this compound and its derivatives suggest potential applications in various electronic devices. While lead-based materials face scrutiny due to environmental and health concerns, they are still utilized in applications where their performance characteristics are critical and suitable alternatives are lacking. myemssolutions.comelectronicdesign.com

The high dielectric constant of some pyrophosphate materials could make them suitable for use in capacitive components. rsc.org Materials with stable dielectric properties over a range of temperatures and frequencies are valuable for electronic circuits.

Furthermore, the luminescent properties of doped pyrophosphates make them promising candidates for use as phosphors in solid-state lighting, particularly in phosphor-converted white LEDs (pc-wLEDs). researchgate.netx-mol.net The ability to tune the emission color and achieve high quantum efficiency and thermal stability are key advantages for this application. iphy.ac.cnnih.govresearchgate.net For example, a w-LED fabricated using a blue-emitting LiCsBaP₂O₇:Eu²⁺ phosphor in combination with green and red phosphors demonstrated a high color-rendering index (Ra) of 91.7 and a low correlated color temperature (CCT) of 3382 K, making it suitable for warm white lighting. x-mol.net

The magnetic properties of transition metal pyrophosphates could also lead to applications in magnetic devices. mdpi.com The complex magnetic behaviors, including antiferromagnetism and potential spin-glass states, observed in some of these materials are of fundamental interest and could be harnessed in future technologies. mdpi.com

Catalytic Activity and Surface Acid-Base Properties of this compound

This compound (Pb₂P₂O₇) has garnered interest in the field of catalysis due to its potential technological applications. researchgate.net Research has explored the catalytic performance of various pyrophosphates, including those containing lead, in a range of chemical reactions. researchgate.netsemanticscholar.org The catalytic activity of these materials is often linked to their surface acid-base properties.

Studies on related pyrophosphate systems, such as those involving titanium and zirconium, have investigated their semiconductive properties, which can influence catalytic behavior. researchgate.net For instance, the catalytic activity of lead-modified hydroxyapatite (B223615) has been shown to be dependent on both the lead content and the nature of the parent apatite, suggesting a complex interplay of factors governing its catalytic performance.

In some applications, the catalytic activity is enhanced by using nanostructured pyrophosphates. For example, iodine supported on nanostructured sodium calcium pyrophosphate (N-Na₂CaP₂O₇) has been demonstrated as an efficient catalyst for the thioacetalization of carbonyl compounds. scirp.org This method offers advantages such as short reaction times, minimal catalyst quantities, and the absence of solvents. scirp.org The reusability of such catalysts is a key feature for sustainable chemical processes. semanticscholar.org

The mechanism of catalysis often involves the interaction of reactants with the catalyst surface. For instance, in the synthesis of 2-amino-4H-chromene using a cadmium pyrophosphate catalyst, the catalyst is believed to activate the carbonyl group, facilitating subsequent reaction steps. ias.ac.in While not directly focused on this compound, this provides insight into how pyrophosphates can function as catalysts. The surface acidity and basicity of the pyrophosphate material play a crucial role in these interactions.